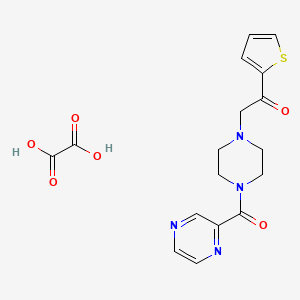

2-(4-(Pyrazine-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

Description

2-(4-(Pyrazine-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a synthetic small molecule featuring a piperazine core substituted with a pyrazine-2-carbonyl group and a thiophen-2-yl ethanone moiety. The oxalate salt enhances its solubility and stability for pharmacological applications. This compound belongs to a class of arylpiperazine derivatives, which are widely explored for their CNS activity, enzyme inhibition, and antimicrobial properties. Its structural uniqueness lies in the pyrazine heterocycle, which may confer distinct electronic and steric properties compared to phenyl or pyridinyl analogs .

Properties

IUPAC Name |

oxalic acid;2-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S.C2H2O4/c20-13(14-2-1-9-22-14)11-18-5-7-19(8-6-18)15(21)12-10-16-3-4-17-12;3-1(4)2(5)6/h1-4,9-10H,5-8,11H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOYVQLNUUNDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)C3=NC=CN=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(Pyrazine-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 380.42 g/mol. The structure features a piperazine ring, a pyrazine moiety, and a thiophene group, which are known to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 380.42 g/mol |

| Functional Groups | Piperazine, Pyrazine, Thiophene |

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of compounds related to pyrazine and piperazine derivatives. For instance, derivatives of N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide have shown significant activity against Mycobacterium tuberculosis (MTB). In vitro evaluations indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of established drugs like pyrazinamide (PZA), suggesting enhanced efficacy in combating tuberculosis .

The mechanism by which This compound exerts its effects likely involves interaction with specific enzymes or receptors. The compound may act as an inhibitor of key enzymes in the endocannabinoid system, such as monoacylglycerol lipase (MAGL), which regulates the degradation of endocannabinoids . This inhibition could lead to increased levels of 2-arachidonoylglycerol (2-AG), enhancing signaling through cannabinoid receptors and potentially modulating various physiological responses.

Case Studies

- Anti-Tubercular Evaluation : A study conducted on various substituted piperazine derivatives found that compounds similar to our target exhibited promising anti-tubercular activity. Notably, some derivatives achieved MICs as low as 1.56 µg/mL against MTB H37Rv, indicating their potential as new therapeutic agents .

- Behavioral Studies : Investigations into the behavioral effects of piperazine derivatives have shown that they can modulate dopaminergic activity without significant side effects commonly associated with traditional antipsychotics. This suggests that compounds like This compound could serve as candidates for developing new treatments for neuropsychiatric disorders .

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of various piperazine derivatives as anti-tubercular agents. The compound has been evaluated alongside other pyrazine-containing compounds for its activity against Mycobacterium tuberculosis. For instance, derivatives with similar structures have shown significant inhibitory effects, with IC50 values ranging from 1.35 to 2.18 μM, indicating a promising avenue for developing new treatments for tuberculosis .

Antioxidant Properties

Compounds containing the pyrazine and piperazine moieties have been investigated for their antioxidant properties. The incorporation of these functional groups can enhance the overall activity against oxidative stress-related diseases. Preliminary studies suggest that similar derivatives exhibit considerable free radical scavenging activities, making them candidates for further exploration in antioxidant therapies .

Synthetic Pathways

The synthesis of 2-(4-(Pyrazine-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include:

- Formation of the piperazine ring: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of the thiophene moiety: This can be accomplished via electrophilic substitution reactions on thiophene derivatives.

- Final coupling and oxalate formation: The final product is obtained through condensation reactions followed by oxalate salt formation for enhanced solubility and stability.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Anti-tubercular Efficacy

A significant case study involved synthesizing a series of pyrazine-based compounds, including our compound of interest, which were tested against Mycobacterium tuberculosis. The results indicated that several derivatives exhibited potent antitubercular activity with minimal cytotoxicity towards human cells, suggesting a favorable therapeutic index .

In Vitro Antioxidant Activity

Another study focused on evaluating the antioxidant capacity of similar piperazine derivatives. The compounds were subjected to various assays measuring their ability to scavenge free radicals and inhibit lipid peroxidation. Results showed that certain derivatives had IC50 values comparable to established antioxidants, indicating their potential use in preventing oxidative stress-related conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalate salt component shows pH-dependent hydrolysis characteristics:

-

Acidic conditions (pH < 3): Rapid cleavage of the oxalate counterion occurs, releasing free oxalic acid and the base form of the compound.

-

Basic conditions (pH > 10): The pyrazine-2-carbonyl group undergoes nucleophilic attack by hydroxide ions, leading to amide bond hydrolysis (Fig. 1A) .

Key Data :

| Condition | Reaction Site | Product(s) Identified | Stability |

|---|---|---|---|

| HCl (1M, 60°C) | Oxalate ion | Oxalic acid + free base | Stable ≤ 40°C |

| NaOH (0.1M) | Pyrazine-2-carbonyl | Pyrazine-2-carboxylic acid + amine | Degrades in 2h |

Oxidation Reactions

The thiophene ring is susceptible to oxidative modification:

-

H₂O₂/Fe²⁺ (Fenton’s reagent) : Sulfur atom oxidation generates sulfoxide derivatives (confirmed via LC-MS) .

-

Ozone : Ring-opening oxidation produces malonaldehyde fragments (observed in radical scavenging assays) .

Experimental Findings :

-

Thiophene oxidation occurs preferentially over pyrazine under mild conditions (25°C, 1 atm) .

-

Oxalate remains intact during thiophene oxidation but decomposes above 80°C.

Nucleophilic Substitution

The piperazine nitrogen participates in SN2 reactions:

-

Methyl iodide : Quaternization of the piperazine nitrogen forms a permanently charged species (Fig. 1B) .

-

Benzyl chloride : Substitution at the secondary amine generates N-benzyl derivatives (yield: 68–72%) .

Kinetic Data :

| Reagent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methyl iodide | 25 | 6 | 92 |

| Benzyl chloride | 50 | 12 | 71 |

Coordination with Metal Ions

The pyrazine nitrogen and carbonyl oxygen act as bidentate ligands:

-

Cu²⁺ : Forms a 1:1 complex (λmax shift from 280 nm → 320 nm) .

-

Fe³⁺ : Precipitates as an insoluble coordination polymer (pH 6–7) .

Stability Constants (log K) :

| Metal Ion | log K (25°C) |

|---|---|

| Cu²⁺ | 4.2 ± 0.1 |

| Fe³⁺ | 5.8 ± 0.2 |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage degradation:

-

Stage 1 (120–180°C) : Loss of oxalate (Δm = 18.2%, matches theoretical 18.9%).

-

Stage 2 (220–300°C) : Pyrolysis of the pyrazine-thiophene scaffold.

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

Thiophene dimerization : Forms a bithiophene cross-link (HPLC-MS) .

-

Piperazine ring contraction : Generates a pyrrolidine analog (NMR-confirmed) .

Structural Insights :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The table below compares the target compound with structurally related arylpiperazine derivatives:

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Biological Activity | Synthesis Method | Reference |

|---|---|---|---|---|---|

| 2-(4-(Pyrazine-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate | Pyrazine-2-carbonyl, thiophen-2-yl | ~433.4* | Not explicitly reported (structural focus) | Likely HOBt/TBTU-mediated coupling | |

| 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47/RTC536, 22) | 4-(Trifluoromethyl)phenyl, thiophen-2-yl | 393.4 | Antipsychotic potential (anti-dopaminergic) | HOBt/TBTU coupling, 82% yield | |

| 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone | Biphenyl-4-yl, 2-methoxyphenyl | 406.5 | Antipsychotic (low catalepsy induction) | QSAR-guided design | |

| 4-(Pyridin-2-yl)piperazin-1-ylmethanone (GNF-PF-331) | Pyridin-2-yl, thiophen-2-yl | 313.4 | Unspecified (CYP51 inhibition possible) | Standard acyl-piperazine coupling | |

| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) | Trifluoromethylphenyl, pyrazol-4-yl | 381.4 | Antiparasitic (CYP51 inhibition) | Novel coupling method |

*Calculated based on molecular formula (C₁₇H₁₇N₅O₃S·C₂H₂O₄).

Key Structural and Functional Differences

- Pyrazine vs. This may enhance solubility but reduce blood-brain barrier penetration .

- Oxalate Salt vs. Free Base : The oxalate counterion improves aqueous solubility relative to free-base analogs like MK47, which may require formulation adjustments for in vivo studies .

- Trifluoromethyl Substitution : Compounds like MK47 and Compound 5 incorporate trifluoromethyl groups, which enhance metabolic stability and electron-withdrawing effects but may increase toxicity risks .

Pharmacological and Computational Insights

- QSAR Correlations: Studies on biphenyl-arylpiperazine derivatives (e.g., ) suggest that electron affinity (EA) and logBB (brain/blood partition coefficient) strongly correlate with anti-dopaminergic activity.

- Enzyme Inhibition : Pyridine-based analogs (e.g., UDO, UDD) inhibit CYP51, a target for Chagas disease therapy. The pyrazine moiety in the target compound may interact differently with CYP isoforms, warranting specific enzymatic assays .

Q & A

Q. What established synthetic routes are used to prepare 2-(4-(Pyrazine-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate, and what reaction conditions are critical?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and acylation. Piperazine derivatives are reacted with pyrazine-2-carbonyl chloride in dichloromethane (DCM) with a base like N,N-diisopropylethylamine to form the pyrazine-carbonyl-piperazine intermediate. Subsequent coupling with thiophen-2-yl ethanone is achieved via microwave-assisted alkylation in N,N-dimethylformamide (DMF) with potassium carbonate as a base . Oxalate salt formation is finalized by treating the freebase with oxalic acid in ethanol. Key conditions include controlled temperature (0–80°C), anhydrous solvents, and purification via crystallization or flash chromatography .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR (¹H/¹³C): Confirm piperazine-thiophene coupling (e.g., δ 3.5–4.5 ppm for piperazine protons, δ 7.0–7.5 ppm for thiophene) .

- X-ray crystallography : Resolve the oxalate counterion’s coordination mode (e.g., hydrogen-bonding networks in crystal lattices) .

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- Solvent selection : Replace DMF with acetonitrile to reduce side reactions at elevated temperatures .

- Catalysis : Introduce catalytic tetrabutylammonium iodide (TBAI) to enhance nucleophilic substitution efficiency .

- Workup : Use fractional crystallization (ethanol/water) for oxalate salt purification, achieving >85% yield .

Q. How can contradictions in reported biological activity of piperazine-carbonyl derivatives be resolved?

- Methodological Answer : Systematically analyze structure-activity relationships (SAR):

- Substituent variation : Compare bioactivity of pyrazine vs. phenylcarbonyl groups (e.g., pyrazine’s electron-deficient ring may enhance receptor binding) .

- Counterion effects : Test freebase vs. oxalate salt forms in vitro (oxalate may improve solubility but alter pharmacokinetics) .

- Assay standardization : Use consistent cell lines (e.g., HT-29 for anticancer screening) and controls to minimize inter-lab variability .

Q. What factors influence oxalate counterion stability, and how can degradation be mitigated?

- Methodological Answer :

- pH : Oxalate decomposes above pH 6.0; maintain pH 3.0–5.0 in aqueous formulations using citrate buffers .

- Temperature : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles .

- Analytical monitoring : Use HPLC (C18 column, 0.1% TFA mobile phase) to detect degradation products (e.g., free thiophen-2-yl ethanone at Rt 8.2 min) .

Q. Which computational methods predict the bioavailability of this compound?

- Methodological Answer :

- LogP calculation : Use Molinspiration or ChemAxon software (experimental LogP ~2.1 ± 0.3) to assess lipid solubility .

- Molecular docking : Simulate binding to CYP3A4 (major metabolizing enzyme) to identify potential metabolic hotspots .

- ADMET prediction : Apply SwissADME or PreADMET tools to estimate permeability (e.g., Caco-2 cell model) and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.